molecular formula C13H7Cl2N B597233 4-(3,4-Dichlorophenyl)benzonitrile CAS No. 1260497-25-3

4-(3,4-Dichlorophenyl)benzonitrile

Cat. No. B597233
M. Wt: 248.106
InChI Key: XKKHXUBQXXOEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1260497-25-3 . Its molecular formula is C13H7Cl2N and it has a molecular weight of 248.11 . The IUPAC name for this compound is 3’,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)benzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3,4-Dichlorophenyl)benzonitrile .


Chemical Reactions Analysis

Benzonitriles are privileged structural elements found in a number of pharmaceuticals, agrochemicals, and natural products . The cyano group in benzonitriles also plays as an important functional group in organic synthesis due to the multiple possibilities of transforming into other functional groups such as carboxylic acids, amide, and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dichlorophenyl)benzonitrile include a molecular weight of 248.11 .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on derivatives of 4-(3,4-Dichlorophenyl)benzonitrile has led to insights into molecular structures and interactions. Studies like those by Dhakal, Parkin, and Lehmler (2019) on related compounds have shown significant interactions such as π-π stacking and hydrogen bonding, which are crucial for understanding molecular assembly and stability (Dhakal, Parkin, & Lehmler, 2019).

Electrochemical Applications

Compounds like 4-(Trifluoromethyl)-benzonitrile have been used in high-voltage lithium-ion batteries, indicating potential applications of similar compounds in energy storage technologies. Huang et al. (2014) demonstrated the improvement in cyclic stability of lithium-ion batteries using such compounds (Huang et al., 2014).

Anticancer Research

Derivatives of 4-(3,4-Dichlorophenyl)benzonitrile have been investigated for their anticancer properties. For instance, Kesuma et al. (2022) synthesized a compound with promising anticancer activity against MCF-7 cancer cells, highlighting the potential of such compounds in cancer research (Kesuma et al., 2022).

Environmental Applications

The degradation of similar compounds in water through novel methods like dielectric barrier discharge plasma reactors has been studied by Feng et al. (2015). This suggests potential applications in environmental remediation and pollution control (Feng et al., 2015).

Fuel Cell Technology

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, as explored by Sankir et al. (2007), have applications in proton exchange membranes for fuel cells. This research contributes to the development of more efficient and durable fuel cells (Sankir et al., 2007).

Photophysical Studies

Studies on compounds like 4-(Dimethylamino)benzonitrile, a related compound, provide insights into photoinduced charge-transfer processes, which are essential for understanding photophysical phenomena and potential applications in photonic devices (Rhinehart, Challa, & McCamant, 2012).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their corrosion inhibition properties in acidic environments. Chaouiki et al. (2018) demonstrated that these compounds can effectively inhibit corrosion of mild steel, suggesting applications in material science and engineering (Chaouiki et al., 2018).

Safety And Hazards

When handling 4-(3,4-Dichlorophenyl)benzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wash hands thoroughly after handling and to avoid release to the environment . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

4-(3,4-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKHXUBQXXOEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742690
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)benzonitrile

CAS RN

1260497-25-3
Record name 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.